N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide
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Description
Scientific Research Applications
1. Synthesis of Novel Compounds
Research into N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide has led to the synthesis of various novel compounds. For instance, Abdelhamid and Gomha (2013) explored the condensation of related pyrazole derivatives with different heterocyclic amines, resulting in the synthesis of various pyrazolo[1,5-a]pyrimidines and pyridine derivatives (Abdelhamid & Gomha, 2013).
2. Biological Activities
Compounds structurally related to the molecule of interest have been tested for biological activities. For example, studies have reported the synthesis of certain compounds which showed antimicrobial activities, as illustrated by Bondock et al. (2008) (Bondock, Rabie, Etman & Fadda, 2008). Another example is the synthesis of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, which displayed moderate to significant antioxidant activities (Ahmad et al., 2012).
3. Antagonist Properties
The molecule and its related compounds have been studied for their potential as antagonists. For instance, Baraldi et al. (2004) explored MRE 2029-F20, a compound structurally related to this compound, as a selective antagonist ligand for A2B adenosine receptors (Baraldi et al., 2004).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O4/c30-21(25-11-15-6-9-19-20(10-15)33-14-32-19)13-28-24(31)23-18(22(27-28)16-7-8-16)12-26-29(23)17-4-2-1-3-5-17/h1-6,9-10,12,16H,7-8,11,13-14H2,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGKSHOJAKQLSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C3=C2C=NN3C4=CC=CC=C4)CC(=O)NCC5=CC6=C(C=C5)OCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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